molecular formula C24H27N3O3 B2615196 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide CAS No. 893983-14-7

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B2615196
CAS No.: 893983-14-7
M. Wt: 405.498
InChI Key: FDETZSAVDAGMRA-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Hydroamination in Chemical Synthesis

Hydroamination of related compounds, such as 2-Ethynyl-4,5,6,7-tetrahydroindoles, has been studied to produce amino derivatives of indole. This process, involving secondary dialkylamines like diethylamine, occurs under mild conditions and results in high stereoselectivity and yield, highlighting the potential of related compounds in organic synthesis (Sobenina et al., 2010).

Pharmacological Properties

  • A study on indol-3-yl-oxoacetamides, including compounds with a similar structure, revealed that certain derivatives are potent ligands for cannabinoid receptors. This suggests potential therapeutic applications in conditions modulated by these receptors (Moldovan et al., 2017).
  • Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a structurally related compound, found antipsychotic-like effects in animal models. This highlights the potential of similar compounds in developing new antipsychotic medications (Wise et al., 1987).

Analytical and Bioactivity Studies

  • Molecular and electronic properties of 2-(Diethylamino)-N-(2, 6-dimethylphenyl)-acetamide were investigated, showing that secondary amide increases stability and biological activity. This suggests potential analytical applications for structurally similar compounds (Anban et al., 2017).
  • Studies on related compounds, like lidocaine, a well-known painkiller, provide insight into the application of similar chemical structures in medicinal chemistry (Tsitsishvili & Amirkhanashvili, 2022).

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,5-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-16(3)11-17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDETZSAVDAGMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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